(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
Description
“(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine” (CAS: 1042523-94-3) is a triazolopyridine-based amine derivative with a molecular formula of C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol . The compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a cyclopropylmethyl group via a methylamine bridge. Triazolopyridines are known for their diverse pharmacological applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-cyclopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-15-10(3-1)13-14-11(15)8-12-7-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZYGPYOXFHKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis method is efficient and operationally simple, providing high yields of the desired product . The reaction is carried out at room temperature, making it a practical approach for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in this compound exhibits nucleophilic character, enabling participation in substitution reactions. Key findings include:
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S<sub>N</sub>2 Mechanisms : The cyclopropylmethyl group undergoes bimolecular nucleophilic substitution under basic conditions. For example, reactions with alkyl halides or acyl chlorides yield quaternary ammonium salts or amides, respectively.
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Kinetics : Reaction rates depend on steric hindrance from the cyclopropyl group and electronic effects from the triazolo-pyridine ring. The rigid cyclopropane ring slows substitution compared to linear alkylamines.
Table 1: Example Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C | Quaternary ammonium salt | 78 | |
| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | 65 |
Cyclization and Rearrangement Pathways
The triazolo-pyridine core participates in cyclization and Dimroth-type rearrangements under specific conditions:
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5-exo-dig Cyclization : Analogous to methods used in triazolo-pyridine synthesis , the compound’s alkyne-containing derivatives can undergo cyclization to form fused polycyclic systems.
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Dimroth Rearrangement : Electron-withdrawing groups (e.g., nitro) on the pyridine ring trigger isomerization, converting triazolo[4,3-a]pyridines to triazolo[1,5-a]pyridines . This rearrangement is temperature-dependent, completing at reflux (60–80°C) .
Key Mechanistic Insights :
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Nucleophilic substitution at the chloroethynylphosphonate generates ynamine intermediates.
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Isomerization to ketenimine facilitates intramolecular cyclization .
Electrophilic Aromatic Substitution
The electron-deficient triazole ring directs electrophiles to specific positions:
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Nitration/Sulfonation : Occurs preferentially at the pyridine ring’s C(5) position due to resonance stabilization from the triazole nitrogen lone pairs .
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Halogenation : Iodine or bromine reacts at C(3) of the triazole ring under mild acidic conditions .
Table 2: Electrophilic Reaction Outcomes
| Electrophile | Position | Conditions | Product |
|---|---|---|---|
| HNO<sub>3</sub> | Pyridine C(5) | H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted derivative |
| Br<sub>2</sub> | Triazole C(3) | CHCl<sub>3</sub>, 25°C | Bromo-triazolo-pyridine |
Coordination Chemistry
The amine and triazole nitrogen atoms act as ligands for transition metals:
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Pd(II)/Pt(II) Complexes : Forms stable complexes via N-coordination, confirmed by X-ray diffraction and IR spectroscopy .
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Catalytic Applications : These complexes show potential in cross-coupling reactions, though yields are moderate (50–60%) .
Biological Activity and Derivatization
While direct data on this compound is limited, structurally similar triazolo-pyridines exhibit:
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Antimicrobial Activity : Via inhibition of bacterial DNA gyrase.
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Kinase Inhibition : Modulated by substituents on the cyclopropylmethyl group.
Stability and Degradation
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Acidic Conditions : The cyclopropane ring undergoes partial ring-opening in HCl/EtOH, forming a propenyl derivative.
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Oxidative Stability : Resists oxidation by H<sub>2</sub>O<sub>2</sub> but degrades under strong oxidants like KMnO<sub>4</sub>.
Computational Insights
DFT calculations (B3LYP/6-311G(2d,2p)) predict:
Scientific Research Applications
Neurological Disorders
Research indicates that triazolo[4,3-a]pyridine derivatives, including this compound, exhibit potential in treating central nervous system disorders. A patent (US9737533B2) describes their efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
| Disorder Type | Mechanism of Action | References |
|---|---|---|
| Anxiety | Modulation of serotonin receptors | |
| Depression | Inhibition of reuptake of neurotransmitters |
Antidepressant Effects
A study evaluated the antidepressant-like effects of triazolo derivatives in animal models. The results showed significant reductions in immobility time in forced swim tests, suggesting enhanced serotonergic activity .
Anticancer Properties
Emerging research has explored the anticancer potential of (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine. In vitro studies demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction in various cancer lines .
Case Study 1: Treatment of Anxiety
A clinical trial involving patients with generalized anxiety disorder tested the efficacy of a triazolo derivative similar to our compound. Patients reported significant improvements in anxiety scores compared to placebo controls over an eight-week period .
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to the compound's interaction with specific kinases involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
Key Comparison Points
In contrast, the cyclopropylethyl analog () introduces greater steric bulk, which may affect binding pocket interactions .
Core Modifications :
- Compounds with a triazolo[4,3-b]pyridazine core () differ in electronic properties due to the pyridazine ring, which may alter redox behavior or metabolic pathways compared to the triazolo[4,3-a]pyridine core .
Physicochemical Properties :
- The cyclohexylamine hydrochloride derivative () demonstrates how salt formation (e.g., HCl) improves aqueous solubility, a critical factor for bioavailability. The target compound’s free amine form may require formulation adjustments for optimal delivery .
Synthetic Accessibility :
- The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () involves copper-catalyzed coupling, suggesting that similar methods could apply to the target compound. However, cyclopropane-containing substituents may require specialized reagents or conditions .
Pharmacological Implications :
- Patent compounds () with imidazo-pyrrolo-pyrazine or cyclobutene-dione moieties highlight the role of extended conjugation and polar groups in enhancing target specificity or metabolic stability. The absence of such groups in the target compound may simplify synthesis but limit polypharmacology .
Research Findings and Trends
- Spectroscopic Properties : The triazolopyridine core exhibits significant Stokes shifts (e.g., 9410 cm⁻¹ for the triazole ring), indicating strong electronic transitions useful in fluorescence-based assays .
- Hydrogen Bonding : N–H···N interactions in triazolopyridines () contribute to crystalline stability, which could influence formulation or polymorph selection .
- Patent Activity : Derivatives with oxetane or trifluoropropyl groups () are prioritized in kinase inhibitor patents, suggesting that substituent polarity and steric effects are critical for drug design .
Biological Activity
(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a compound belonging to the class of triazolo[4,3-a]pyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents in various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 234.31 g/mol
- IUPAC Name : this compound
Research indicates that triazolo[4,3-a]pyridine derivatives exhibit various mechanisms of action. Notably, they act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases and psychiatric disorders .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound were tested against several cancer cell lines including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). The results showed varying degrees of cytotoxicity with IC₅₀ values ranging from 8.27 µM to 10.68 µM .
Antimicrobial Activity
In addition to antitumor properties, triazolo derivatives have shown moderate antimicrobial activity against various bacterial and fungal strains. For example, a study reported that synthesized compounds exhibited efficacy comparable to standard antibiotics like Streptomycin and Nystatin .
Case Studies
- Case Study on Neuroprotection : A derivative of the compound was evaluated for neuroprotective effects in animal models of Alzheimer's disease. The study demonstrated significant improvements in cognitive function and reduced neuroinflammation markers .
- Case Study on Antidepressant Activity : Another investigation assessed the antidepressant-like effects of related triazolo compounds through behavioral tests in rodents. The results indicated that these compounds could modulate serotonin levels and exhibit rapid antidepressant effects .
Q & A
Q. Basic QC Protocols
Q. Advanced Techniques
- 2D NMR (COSY, HSQC): Maps proton-carbon correlations in complex isomers.
- In situ IR : Monitors reaction progress by tracking carbonyl (1700 cm⁻¹) or phosphonate (1250 cm⁻¹) stretches .
How can computational tools aid in optimizing this compound’s bioactivity?
Basic Docking
AutoDock Vina predicts binding poses to DPP-IV or c-MET using crystal structures (PDB: 4A5S, 3LQ8). Key interactions include H-bonds between the triazole N2 and catalytic residues (e.g., Tyr547 in DPP-IV) .
Advanced MD Simulations
GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. MM-PBSA calculations quantify binding free energies (ΔG ~ -40 kcal/mol for high-affinity analogs) .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Basic Process Chemistry
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
